3,4-Dihydroxy-5-nitrobenzoic Acid CAS number
3,4-Dihydroxy-5-nitrobenzoic Acid CAS number
An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3,4-Dihydroxy-5-nitrobenzoic Acid. It moves beyond a simple data sheet to provide in-depth, field-proven insights into its synthesis, properties, applications, and handling.
Core Profile and Strategic Importance
3,4-Dihydroxy-5-nitrobenzoic Acid, identified by CAS Number 84211-30-3 , is a highly functionalized aromatic compound of significant interest in modern chemistry and pharmacology.[1][2][3] Its structure is distinguished by three key functional groups on a benzene ring: a catechol (1,2-dihydroxybenzene) unit, a carboxylic acid, and an electron-withdrawing nitro group. This unique combination makes it a versatile building block (synthon) for constructing more complex pharmaceutical agents and a valuable tool for probing biological systems.[4]
Its primary strategic importance lies in its role as a pharmaceutical intermediate and a modulator of enzyme activity. The catechol moiety is a recognized pharmacophore, crucial for interactions with various biological targets.[4] Notably, this compound is structurally related to inhibitors of enzymes like catechol-O-methyltransferase (COMT) and is a direct metabolite in the xanthine oxidase (XO) mediated oxidation of its aldehyde precursor, a pathway critical in managing conditions like hyperuricemia and gout.[4][5][6][7]
Compound Identification
| Identifier | Value |
| CAS Number | 84211-30-3[1][2][3] |
| IUPAC Name | 3,4-dihydroxy-5-nitrobenzoic acid[8] |
| Synonyms | 3-Nitro-4,5-dihydroxybenzoic Acid[2] |
| Molecular Formula | C₇H₅NO₆[2] |
| Molecular Weight | 199.12 g/mol [2][8] |
Physicochemical and Structural Properties
The compound's physical and chemical behaviors are dictated by its multifunctional nature. The catechol group is susceptible to oxidation, the carboxylic acid provides a site for esterification or amidation, and the nitro group influences the molecule's acidity and electronic properties.
Key Physicochemical Data
| Property | Value | Source |
| Melting Point | >222°C (decomposes) | [9] |
| Boiling Point | 411.1 ± 45.0 °C (Predicted) | [9] |
| Density | 1.799 g/cm³ (Predicted) | [9] |
| Appearance | Typically a yellowish solid | [10] |
Chemical Structure Representations
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SMILES: C1=C(C=C(C(=C1[O-])O)O)C(=O)O[8]
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InChI: InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)[2][8]
Synthesis Methodologies: A Protocol-Driven Approach
The synthesis of 3,4-Dihydroxy-5-nitrobenzoic Acid can be approached from several precursors. The choice of method often depends on the availability of starting materials and the desired scale of production. The following protocols represent validated and logical pathways to the target molecule.
Methodology A: Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
This common strategy involves the cleavage of a methyl ether to unmask the second hydroxyl group of the catechol. The use of a strong acid like hydrobromic acid is effective for this transformation.
Causality of Reagent Choice: Constant-boiling hydrobromic acid is a powerful reagent for cleaving aryl methyl ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group (an SN2 reaction), which is more sterically accessible than the aromatic ring. Refluxing provides the necessary activation energy to overcome the stability of the ether bond.
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Setup: In a round-bottom flask equipped with a reflux condenser, add 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
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Reagent Addition: Add 26 ml of constant-boiling hydrobromic acid to the flask.
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Reaction: Heat the solution under reflux for 2 hours.
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Workup: After cooling the reaction mixture, distill the solvent under reduced pressure (water-jet vacuum).
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Isolation: The remaining solid residue is the crude 3,4-dihydroxy-5-nitrobenzoic acid, which can be purified further by recrystallization if necessary.[11]
Methodology B: Oxidation of 3,4-Dihydroxy-5-nitrobenzaldehyde
This pathway is logical when the corresponding aldehyde is more readily available. It involves a selective oxidation of the aldehyde functional group to a carboxylic acid without disturbing the sensitive catechol and nitro groups.
Causality of Reagent Choice: A mild oxidizing agent is required. A solution of sodium hypochlorite buffered with sodium dihydrogen phosphate provides a controlled source of the oxidizing species. The buffer maintains a stable pH, preventing side reactions like the degradation of the catechol moiety that could occur under harsh basic or acidic conditions.[12]
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Reagent Preparation: Prepare a solution of 3,4-dihydroxy-5-nitrobenzaldehyde (1.00 g, 5.46 mmol) and sodium dihydrogen phosphate (938 mg, 6.01 mmol) in a mixture of DMSO (5.5 mL) and H₂O (2.2 mL).
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Oxidant Addition: In a separate vessel, dissolve sodium hypochlorite (975 mg, 10.78 mmol) in water. Slowly add this solution dropwise to the aldehyde solution at room temperature.
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Reaction: Stir the resulting mixture at room temperature for 90 minutes.
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Quenching & Extraction: Pour the reaction mixture into a 5% sodium bicarbonate solution and add dichloromethane. Acidify the aqueous layer with hydrochloric acid and extract with ethyl acetate.
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product.[12]
Synthesis Workflow Visualization
Caption: Interaction of DHNB with Xanthine Oxidase leading to the target acid.
Advanced Synthon in Pharmaceutical Chemistry
As a multifunctional building block, it serves as a starting point for synthesizing more complex molecules. The carboxylic acid can be converted to esters, amides, or other derivatives, while the catechol hydroxyls can be selectively protected or functionalized, allowing for precise molecular construction. [4]
Applications in Material Science
The catechol moiety is an excellent chelator for metal ions. This property allows 3,4-Dihydroxy-5-nitrobenzoic Acid to be used in the development of novel metal-organic frameworks (MOFs) and specialized catalysts. [4]
Analytical and Quality Control Protocols
Ensuring the purity and identity of 3,4-Dihydroxy-5-nitrobenzoic Acid is critical for its application. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.
Exemplar HPLC Method for Analysis
While a specific method for this exact compound is not detailed in the provided literature, a robust method for separating isomers of dihydroxybenzoic acids can be readily adapted. This demonstrates a self-validating system where separation is achieved based on exploiting subtle differences in the analyte's properties.
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Column: Mixed-mode column (e.g., Reversed-Phase and Anion-Exchange). [13]* Mobile Phase: A buffered acetonitrile/water mixture, for instance, 30% Acetonitrile with 30 mM Ammonium Acetate at pH 5. [13]* Detection: UV detection at 275 nm is suitable for the aromatic system. [13]* Rationale: A mixed-mode column is superior to a standard C18 column for separating structurally similar isomers. It leverages both hydrophobic interactions (from the reversed-phase character) and ionic interactions (from the anion-exchange character with the deprotonated carboxylic acid), providing enhanced selectivity. [13]
Safety, Handling, and Storage
Proper handling is essential due to the compound's irritant properties. All procedures should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation [14][15] |
| Eye Irritation | H319: Causes serious eye irritation [14][15] |
| Specific target organ toxicity | H335: May cause respiratory irritation [14] |
Note: This data is based on related compounds and general safety principles for aromatic acids and nitro compounds.
Protocol for Safe Handling and Emergency Response
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. [14][16]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles. [16] * Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. [16] * Respiratory Protection: If dust is generated, use a full-face respirator with an appropriate particle filter. [16]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases. [16][17]* First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [16][17] * Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. [14][17] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [10][14] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [10][16]
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Conclusion
3,4-Dihydroxy-5-nitrobenzoic Acid is more than a simple chemical reagent; it is a strategic molecule with significant potential in drug discovery and material science. Its well-defined synthesis routes, coupled with its crucial role as a metabolite of the potent xanthine oxidase inhibitor DHNB, underscore its importance. The protocols and insights provided in this guide are designed to empower researchers to utilize this compound effectively and safely, fostering innovation from the laboratory to clinical applications.
References
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